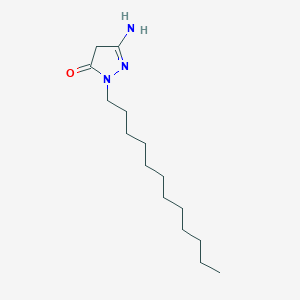
5-amino-2-dodecyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-2-dodecyl-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C15H29N3O and its molecular weight is 267.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Amino-2-dodecyl-2,4-dihydro-3H-pyrazol-3-one (CAS Number: 101452-27-1) is a compound that has garnered interest in various fields of research due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₉N₃O |
| Molecular Weight | 267.41 g/mol |
| CAS Number | 101452-27-1 |
| Appearance | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of pyrazolones have been tested against various bacterial strains and have shown promising results in inhibiting growth. A study on related pyrazole compounds demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .
Antioxidant Properties
Antioxidant activity is another area where pyrazole derivatives have shown promise. The structure of this compound may allow it to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. A comparative study of similar compounds reported that certain pyrazolone derivatives exhibited substantial antioxidant activity measured through DPPH and ABTS assays .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of pyrazole derivatives on cancer cell lines. For instance, compounds with similar structures have been tested against human breast cancer cells (MCF-7) and showed significant cytotoxicity at varying concentrations. These findings indicate that this compound could potentially be explored for its anticancer properties .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 5-amino variants. The results indicated that these compounds could inhibit the growth of both gram-positive and gram-negative bacteria effectively. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, highlighting their potential as alternative antimicrobial agents .
Evaluation of Antioxidant Activity
Another investigation focused on the antioxidant capabilities of pyrazole derivatives. This study utilized several assays to measure the ability of these compounds to neutralize free radicals. The results demonstrated that certain derivatives had higher antioxidant activity compared to traditional antioxidants like ascorbic acid, suggesting their potential role in preventing oxidative damage in cells .
特性
IUPAC Name |
5-amino-2-dodecyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O/c1-2-3-4-5-6-7-8-9-10-11-12-18-15(19)13-14(16)17-18/h2-13H2,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCXMULOCMMFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)CC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101452-27-1 |
Source


|
| Record name | 5-AMINO-2-DODECYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














